Methyl 3-(2,3-dioxo-4-phenylpiperazin-1-yl)propanoate
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Overview
Description
Methyl 3-(2,3-dioxo-4-phenylpiperazin-1-yl)propanoate is a chemical compound used in scientific research. It is known for its versatile properties, making it applicable in various fields, including pharmaceuticals and materials science. This compound contributes to advancements in drug development and materials synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,3-dioxo-4-phenylpiperazin-1-yl)propanoate typically involves the reaction of phenylpiperazine with a suitable ester derivative under controlled conditions. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction. The process may involve heating and refluxing to ensure complete reaction and high yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound readily available for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,3-dioxo-4-phenylpiperazin-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and high yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 3-(2,3-dioxo-4-phenylpiperazin-1-yl)propanoate is used in various scientific research applications, including:
Pharmaceuticals: It is used in drug development, particularly in the synthesis of new therapeutic agents.
Materials Science: The compound is used in the synthesis of new materials with unique properties.
Biology: It is used in biological studies to understand its effects on different biological systems.
Industry: The compound is used in the production of various industrial products, contributing to advancements in technology and manufacturing.
Mechanism of Action
The mechanism of action of Methyl 3-(2,3-dioxo-4-phenylpiperazin-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, derivatives of phenylpiperazine have been studied for their inhibitory effects on acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate
- Methyl 3-(5-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate
- Ethyl 3-(5-nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate
Uniqueness
Methyl 3-(2,3-dioxo-4-phenylpiperazin-1-yl)propanoate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
methyl 3-(2,3-dioxo-4-phenylpiperazin-1-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-20-12(17)7-8-15-9-10-16(14(19)13(15)18)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNHTZXQIFVVSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1CCN(C(=O)C1=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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